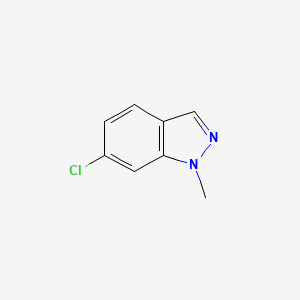

6-Chloro-1-methyl-1H-indazole

Descripción general

Descripción

6-Chloro-1-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their wide range of biological activities and are commonly found in various pharmaceuticals

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-1-methyl-1H-indazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chloroaniline with methylhydrazine under acidic conditions to form the indazole ring. The reaction is usually carried out in the presence of a catalyst such as copper acetate in a solvent like dimethyl sulfoxide (DMSO) under an oxygen atmosphere .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial for efficient large-scale production.

Análisis De Reacciones Químicas

Types of Reactions: 6-Chloro-1-methyl-1H-indazole undergoes various chemical reactions, including:

Electrophilic Substitution: The chlorine atom can be substituted by other electrophiles under suitable conditions.

Nucleophilic Substitution: The methyl group can be replaced by nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Common Reagents and Conditions:

Electrophilic Substitution: Reagents like halogens, nitrating agents, and sulfonating agents in the presence of catalysts.

Nucleophilic Substitution: Reagents like alkyl halides, acyl chlorides, and amines.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Electrophilic Substitution: Formation of substituted indazoles.

Nucleophilic Substitution: Formation of alkylated or acylated derivatives.

Oxidation: Formation of indazole oxides.

Reduction: Formation of reduced indazole derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Drug Development

6-Chloro-1-methyl-1H-indazole serves as a core scaffold in the design of novel pharmaceuticals. Its structure allows for modifications that can enhance biological activity against various diseases, particularly cancer. Research indicates that this compound can inhibit key enzymes such as protein kinase B/Akt, which are crucial in cell survival and proliferation pathways.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound. For instance, it has been shown to inhibit cell proliferation and induce apoptosis in cancer cell lines. The mechanism involves the modulation of signaling pathways that lead to cell cycle arrest.

Anti-inflammatory Properties

In addition to its anticancer effects, this compound exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Its ability to interact with various biochemical pathways contributes to its therapeutic potential.

Biological Studies

Enzyme Inhibition Studies

This compound is utilized in enzyme inhibition studies due to its capacity to bind to active sites or allosteric sites of enzymes. Such interactions can modulate enzyme functions, providing insights into biochemical mechanisms and potential therapeutic targets .

Receptor Binding Studies

this compound has been investigated for its binding affinity to different receptors involved in neurological functions. These studies help elucidate its pharmacological profile and potential side effects when used therapeutically.

Chemical Synthesis

Intermediate in Synthesis

The compound acts as an intermediate in the synthesis of more complex molecules. Its unique substitution pattern allows for the creation of various derivatives that can exhibit distinct biological activities.

Synthetic Pathways

Several synthetic methods have been reported for producing this compound, including coupling reactions and functional group transformations. These methods are crucial for scaling up production for research and therapeutic applications.

Case Study 1: Anticancer Activity

A study published in 2024 demonstrated that this compound derivatives inhibited the growth of various cancer cell lines by inducing apoptosis through the activation of caspase pathways. The results indicated a significant reduction in cell viability at specific concentrations, showcasing the compound's potential as an anticancer agent .

Case Study 2: Enzyme Interaction

In a pharmacological study, researchers explored how this compound interacts with protein kinases involved in cancer signaling pathways. The findings revealed that this compound effectively inhibited kinase activity, leading to decreased tumor growth in animal models .

Mecanismo De Acción

The mechanism of action of 6-Chloro-1-methyl-1H-indazole involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes or receptors, modulating various biochemical pathways. The presence of the chlorine and methyl groups can influence its binding affinity and specificity towards these targets.

Comparación Con Compuestos Similares

1H-Indazole: The parent compound without any substituents.

6-Chloro-1H-indazole: Similar structure but without the methyl group.

1-Methyl-1H-indazole: Similar structure but without the chlorine atom.

Uniqueness: 6-Chloro-1-methyl-1H-indazole is unique due to the combined presence of both chlorine and methyl groups, which can enhance its chemical reactivity and biological activity compared to its analogs.

Actividad Biológica

Overview

6-Chloro-1-methyl-1H-indazole is a heterocyclic compound belonging to the indazole family, which is recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly as an anticancer and antimicrobial agent. This article explores the biological activity of this compound, including its mechanisms of action, biochemical interactions, and relevant research findings.

This compound possesses unique chemical characteristics due to its chlorine and methyl substituents. These modifications enhance its reactivity and biological activity compared to other indazole derivatives. The compound's structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors:

1. Enzyme Inhibition:

- It has been shown to inhibit specific kinases involved in cell signaling pathways, which can alter cellular processes such as proliferation and apoptosis .

- In particular, it affects the production of inflammatory mediators like prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α), contributing to its anti-inflammatory properties.

2. Induction of Apoptosis:

- The compound can induce apoptosis in cancer cells by activating pro-apoptotic pathways while inhibiting anti-apoptotic signals.

3. Antimicrobial Activity:

- Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in treating infections .

Biochemical Pathways

Research indicates that this compound influences several biochemical pathways:

| Pathway | Effect |

|---|---|

| Cell Cycle Regulation | Inhibition of cell growth in neoplastic cell lines |

| Inflammatory Response | Modulation of cytokine production |

| Signal Transduction | Alteration of kinase activity |

Anticancer Activity

A study demonstrated that this compound effectively inhibited cell growth in various cancer cell lines, with GI50 values ranging from 41 to 336 μM. The compound showed particular effectiveness against colon and melanoma cell lines, highlighting its potential as an anticancer agent.

Antimicrobial Properties

In vitro assays have shown that this compound possesses significant antimicrobial activity against Leishmania major. The mechanism involves stable binding with the trypanothione reductase enzyme, which is crucial for the survival of the parasite . Molecular docking studies confirmed the strong affinity of this compound for this target.

Pharmacological Studies

Pharmacological evaluations have indicated that the compound can reduce inflammation and tumor growth in animal models. At lower doses, it exhibited beneficial effects without significant toxicity, suggesting a favorable therapeutic window for potential clinical applications .

Propiedades

IUPAC Name |

6-chloro-1-methylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c1-11-8-4-7(9)3-2-6(8)5-10-11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQLWZVZUGZGPRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)Cl)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50672059 | |

| Record name | 6-Chloro-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1210781-03-5 | |

| Record name | 6-Chloro-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.